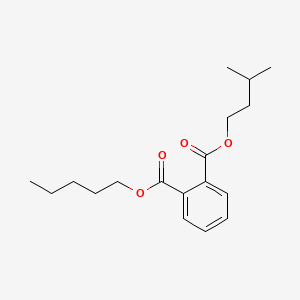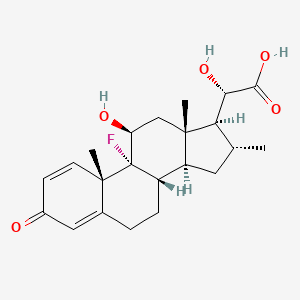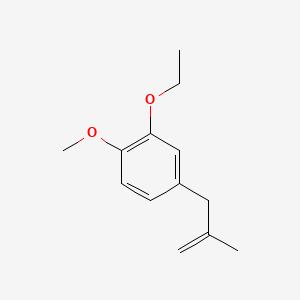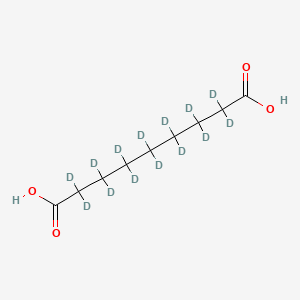
Isopentyl pentyl phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopentyl pentyl phthalate is a clear, colorless oil . It is used as a plasticizer and has shown clear fetotoxicity, embryolethality, and teratogenicity .
Molecular Structure Analysis
The molecular formula of Isopentyl pentyl phthalate is C18H26O4 . The IUPAC name is 2- O - (3-methylbutyl) 1- O -pentyl benzene-1,2-dicarboxylate . The molecular weight is 306.4 g/mol .
Physical And Chemical Properties Analysis
Isopentyl pentyl phthalate is a colorless to pale yellow liquid with a fragrance-like odor . It has a relatively low boiling point and melting point, and it is an organic solvent . It is soluble in alcohols, ethers, and benzene, but insoluble in water .
Wissenschaftliche Forschungsanwendungen
Toxicity Studies
Isopentyl pentyl phthalate has been used in toxicity studies, particularly focusing on aquatic environments and organisms . For example, a study evaluated the toxic effects of di-iso-pentyl-phthalate (DiPeP) at environmentally relevant concentrations in Danio rerio (zebrafish) after subchronic exposure for 14 days .
Antioxidant System Research
This compound has been found to alter the antioxidant system in various organs of zebrafish, such as the liver, intestine, brain, and gills . This makes it a useful substance in studying the effects of environmental pollutants on the antioxidant system of aquatic organisms .
DNA Damage Research
Isopentyl pentyl phthalate has been used in research related to DNA damage. In one study, DNA damage was identified in the gills of zebrafish exposed to 125 μg/L of this compound .
Environmental Health Studies
The compound is used in environmental health studies due to its widespread use and potential risk to the health of aquatic environments and organisms . It’s a challenge for industry versus environmental health .
Reproductive Toxicity Studies
Isopentyl pentyl phthalate has been identified as a Substance of Very High Concern (SVHC) due to its classification as toxic for reproduction . It’s used in studies investigating the effects of such substances on fertility and unborn children .
Analytical Chemistry
Isopentyl pentyl phthalate is used as a reference material in analytical chemistry, particularly in ion chromatography (IC), a technique used for the separation and quantification of anions and cations in aqueous samples .
Flavor and Fragrance Ingredient
In the chemical industry, Isopentyl pentyl phthalate is mainly used as an ingredient in flavors and fragrances .
Plastic and Rubber Industry
Isopentyl pentyl phthalate is used as a plasticizer in the plastic and rubber industry, enhancing the flexibility of the products . It’s also used as a solvent in coatings and inks .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
While specific future directions for Isopentyl pentyl phthalate are not mentioned in the literature, the broader field of phthalate research is rapidly expanding. There is a growing interest in understanding the impacts of phthalates on human health, particularly reproductive health . Future work will likely focus on further elucidating the mechanisms of phthalate toxicity and finding safer alternatives for use in consumer products.
Eigenschaften
IUPAC Name |
2-O-(3-methylbutyl) 1-O-pentyl benzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-4-5-8-12-21-17(19)15-9-6-7-10-16(15)18(20)22-13-11-14(2)3/h6-7,9-10,14H,4-5,8,11-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXWUHMDAJQKBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
776297-69-9 |
Source


|
| Record name | 1-(3-Methylbutyl) 2-pentyl 1,2-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=776297-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-pentyl-isopentylphthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-[2,2-Dimethylbutyl(methyl)amino]-1-hydroxy-1-phosphonopropyl]phosphonic acid](/img/structure/B585290.png)


![2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9](/img/structure/B585299.png)